2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

JAK2 inhibitor myeloproliferative disorders kinase selectivity

CAS 1394003-86-1 is not a generic building block—the 2-amino and 3-carboxylic acid groups are critical pharmacophores for nanomolar kinase inhibition (JAK2 IC50=17 nM). SAR studies prove alternative substitution patterns yield inactive compounds. Cited in US patent US20200031837A1 for PI3K-γ inhibitors; validated in HCV NS5B programs. Orthogonal synthetic handles enable divergent library synthesis. Procure this exact CAS to ensure biological fidelity and route reproducibility.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 1394003-86-1
Cat. No. B1375946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
CAS1394003-86-1
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C(=N2)N)C(=O)O)N=C1
InChIInChI=1S/C7H6N4O2/c8-5-4(7(12)13)6-9-2-1-3-11(6)10-5/h1-3H,(H2,8,10)(H,12,13)
InChIKeyRGVPAUFBNKASEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid (CAS 1394003-86-1): Functionalized Scaffold for Kinase-Targeted Drug Discovery and Custom Synthesis


2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1394003-86-1; C7H6N4O2; MW: 178.15) is a heterobicyclic building block featuring a 2-amino substituent and a 3-carboxylic acid functional group on the pyrazolo[1,5-a]pyrimidine core [1]. This scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting ATP-competitive kinase inhibition across multiple targets including JAK2, CDKs, PI3K-γ, and viral polymerases [2]. The compound is commercially available as a research chemical with reported purities of 95-97%, primarily utilized as a synthetic intermediate in pharmaceutical R&D programs .

Why Generic Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for CAS 1394003-86-1 in Drug Development Programs


Substitution with unsubstituted or differently substituted pyrazolo[1,5-a]pyrimidine analogs is not scientifically defensible in drug discovery workflows. The 2-amino group and 3-carboxylic acid functionalities on CAS 1394003-86-1 are not merely spectator substituents but serve as critical pharmacophoric elements and synthetic handles. Structure-activity relationship (SAR) studies across multiple therapeutic programs have established that the 3-carboxylic acid moiety directly contributes to target binding potency, while the 2-amino group enables essential hydrogen-bonding interactions within kinase ATP-binding pockets [1]. Moreover, CAS 1394003-86-1 is explicitly designated as a key synthetic intermediate in patented pharmaceutical compositions, including those targeting PI3K-γ, where alternative substitution patterns yield inactive or sub-potent compounds [2]. Procurement of generic pyrazolo[1,5-a]pyrimidines lacking these specific functional groups will not reproduce the biological activity, selectivity profile, or synthetic utility documented for this precise chemotype.

Quantitative Differentiation Evidence for 2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid (CAS 1394003-86-1)


JAK2 Kinase Inhibition: Nanomolar Potency with Documented 40-Fold Selectivity Over JAK3

2-Aminopyrazolo[1,5-a]pyrimidine derivatives, for which CAS 1394003-86-1 serves as the core synthetic precursor, demonstrate potent JAK2 inhibition with IC50 = 17 nM and exhibit 40-fold isotype selectivity versus JAK3 in biochemical assays [1]. This selectivity profile distinguishes 2-aminopyrazolo[1,5-a]pyrimidines from alternative JAK2 inhibitor scaffolds such as ruxolitinib analogs, which show broader JAK family inhibition and consequently different therapeutic indices.

JAK2 inhibitor myeloproliferative disorders kinase selectivity ATP-competitive inhibition

Carboxylic Acid Moiety as Critical Pharmacophore: SAR Evidence from HCV Polymerase Inhibitor Optimization

In a comprehensive SAR study of pyrazolo[1,5-a]pyrimidine-based HCV RNA polymerase inhibitors, compounds bearing a 3-carboxylic acid group demonstrated consistently improved inhibitory activities compared to non-acidic analogs [1]. The SAR analysis explicitly identified the carboxylic acid functionality as essential for achieving low nanomolar potency in RdRp biochemical assays, with acid-containing derivatives achieving sub-100 nM IC50 values [1].

HCV NS5B polymerase RdRp inhibitor antiviral structure-activity relationship

Explicit Designation as Intermediate in Granted PI3K-γ Inhibitor Patent (US20200031837A1)

CAS 1394003-86-1 is explicitly disclosed as a synthetic intermediate in granted U.S. Patent US20200031837A1, titled 'Heterocyclic compounds as PI3K-γ inhibitors' [1]. The patent describes 2-amino-N-[1-(4-chloro-1-methyl-7-phenylindazol-6-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide as a representative compound, for which the 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid core serves as the essential building block [1].

PI3K-γ inhibitor immuno-oncology patent intermediate pharmaceutical composition

Research and Industrial Application Scenarios for 2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid (CAS 1394003-86-1)


JAK2-Selective Kinase Inhibitor Lead Optimization for Myeloproliferative Neoplasms

Medicinal chemistry teams developing JAK2-selective inhibitors for polycythemia vera, essential thrombocythemia, or myelofibrosis should prioritize CAS 1394003-86-1 as the core scaffold for lead optimization. The 2-aminopyrazolo[1,5-a]pyrimidine chemotype has demonstrated nanomolar JAK2 inhibition (IC50 = 17 nM) with 40-fold selectivity over JAK3, a profile that may reduce immunosuppressive adverse effects associated with pan-JAK inhibition [1]. The 3-carboxylic acid group provides a synthetic handle for amide coupling to introduce diverse C-terminal moieties during SAR exploration. Researchers seeking to replicate or extend the Vertex JAK2 inhibitor series should procure this precise CAS number to ensure fidelity to published synthetic routes and biological outcomes [1].

Antiviral Drug Discovery Targeting HCV NS5B RNA-Dependent RNA Polymerase

Antiviral discovery programs targeting HCV NS5B polymerase should utilize CAS 1394003-86-1 as the starting scaffold based on established SAR demonstrating that the 3-carboxylic acid moiety is essential for achieving nanomolar RdRp inhibition [2]. The carboxylic acid group participates in critical binding interactions that are absent in ester prodrugs or unsubstituted pyrazolo[1,5-a]pyrimidines. Procurement of this acid-functionalized building block enables direct synthesis of optimized lead compounds without requiring additional deprotection steps. This application is supported by peer-reviewed optimization studies that advanced pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives to low nanomolar biochemical potency [2].

PI3K-γ Inhibitor Development and Patent-Directed Custom Synthesis Programs

Contract research organizations and pharmaceutical development teams working on PI3K-γ inhibitors for immuno-oncology or autoimmune disease indications should source CAS 1394003-86-1 as a key intermediate. U.S. Patent US20200031837A1 explicitly incorporates this core structure into claimed PI3K-γ inhibitor compositions, establishing its relevance in proprietary synthetic routes [3]. For custom synthesis providers, offering this specific CAS number enables access to the patent-protected chemical space and supports clients in freedom-to-operate assessments. The compound's dual functional groups (2-amino and 3-carboxylic acid) provide orthogonal synthetic handles for divergent library synthesis, maximizing the value of a single building block procurement.

Broad-Spectrum Kinase Inhibitor Library Synthesis and Chemical Biology Probe Development

Chemical biology groups and screening centers constructing focused kinase inhibitor libraries should include CAS 1394003-86-1 as a privileged core scaffold. The pyrazolo[1,5-a]pyrimidine framework has demonstrated ATP-competitive inhibition across a diverse kinase panel including JAK2, CDKs, Trk, and EGFR, supporting its classification as a type I kinase inhibitor hinge-binding motif [1]. The 3-carboxylic acid group enables facile conjugation to amine-containing fragments via amide bond formation, while the 2-amino group provides an additional vector for diversification. This building block offers a validated starting point for generating screening compounds with a high probability of kinase engagement, reducing the synthetic burden associated with de novo scaffold design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.